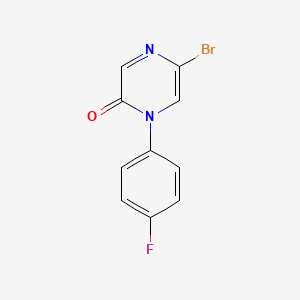

5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-1-(4-fluorophenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2O/c11-9-6-14(10(15)5-13-9)8-3-1-7(12)2-4-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESMEIRXCHNIQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=CC2=O)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one typically involves the bromination of 1-(4-fluorophenyl)pyrazin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Reactions

The bromine substituent at position 5 of the pyrazinone core renders the compound susceptible to nucleophilic aromatic substitution. This reaction typically involves the displacement of bromine by nucleophiles such as amines, thiols, or alkoxides.

Key Reactions :

-

Amine Substitution : Reaction with primary/secondary amines (e.g., NH₃, NH₂R) under basic conditions (e.g., NaH) or in polar aprotic solvents (DMF, DMSO) yields substituted pyrazinones.

-

Thiol Substitution : Thiols (e.g., SH⁻) can replace bromine, forming thioether derivatives.

-

Alkoxy Substitution : Alkoxides (e.g., RO⁻) may displace bromine, though this is less common due to steric and electronic effects.

Reagents & Conditions :

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Amine Substitution | NH₃, NH₂R, NaH | DMF, 80–100°C | 5-Substituted pyrazinone |

| Thiol Substitution | SH⁻, KI | DMSO, 60–80°C | Thioether derivative |

Cross-Coupling Reactions

The bromine atom enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki coupling, to form carbon-carbon bonds.

Suzuki Coupling :

-

Mechanism : The bromine atom undergoes oxidative addition with a palladium catalyst (e.g., Pd(PPh₃)₄), followed by transmetallation with an organoboron reagent (e.g., aryl boronic acid).

-

Conditions : K₂CO₃ (base), THF/water (solvent), 80–100°C.

-

Products : Biaryl compounds or heteroaryl derivatives, depending on the boronic acid used.

Example :

Reaction with phenylboronic acid yields 5-arylpyrazinone derivatives, as demonstrated in analogous systems .

Oxidation and Reduction

The pyrazinone core and halogen substituents influence redox reactivity:

-

Oxidation : Fluorine’s electron-withdrawing effect may stabilize intermediates during oxidation. Reagents like KMnO₄ or H₂O₂ can oxidize adjacent functional groups.

-

Reduction : Bromine may act as a leaving group under reducing conditions (e.g., LiAlH₄), though direct reduction of the pyrazinone ring is less common.

Reagent-Specific Outcomes :

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Oxidized derivatives |

| Reduction | LiAlH₄, NaBH₄ | Reduced analogs |

Halogen Exchange

The bromine atom can undergo halogen exchange, though this is less common than substitution. For example, iodine can replace bromine via Finkelstein reaction (NaI, acetone), but the fluorophenyl group may hinder such reactions due to steric effects.

Research Findings

-

Structural Influence on Reactivity :

-

Cross-Coupling Efficiency :

-

Biological Implications :

-

Halogen substituents modulate binding affinity to biological targets (e.g., enzymes), as observed in analogous pyrazinones.

-

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one has been explored for its potential therapeutic properties, particularly as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as cancer and inflammatory diseases. Specifically, compounds with similar structures have shown promise as inhibitors of key kinases involved in cancer progression, such as c-MET kinase .

Case Study: Kinase Inhibition

Recent studies have focused on optimizing compounds that target c-MET kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. Modifications to the pyrazinone scaffold have been investigated to enhance binding affinity and selectivity for the target enzyme. For instance, the introduction of halogen substituents has been shown to modulate the compound's interaction with the enzyme's active site .

Biological Studies

Mechanism of Action

The biological activity of 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one is primarily attributed to its ability to form hydrogen bonds and π-π stacking interactions with target proteins. This interaction can lead to the inhibition or modulation of enzyme activities critical for various biological processes . For example, halogen bonding facilitated by the bromine atom can enhance binding affinity towards specific amino acid residues in proteins.

Antiviral Activity

Research has also indicated that derivatives of pyrazinones can serve as effective inhibitors against viral targets. For instance, compounds structurally related to 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one have been evaluated for their activity against influenza virus PB2 subunit, demonstrating significant antiviral properties .

Materials Science

Polymer Chemistry

In materials science, 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one can be utilized as a building block for synthesizing novel polymers with enhanced physical properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it suitable for various industrial applications.

Functional Materials

The compound's unique electronic properties also make it a candidate for developing functional materials in electronics and photonics. Research into its nonlinear optical properties suggests potential applications in optoelectronic devices .

Wirkmechanismus

The mechanism of action of 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can enhance binding affinity and selectivity, leading to specific biological effects. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position : The position of the fluorine on the phenyl ring (para in the target compound vs. meta in the 3-fluorophenyl analogue) significantly impacts biological activity. Para-substitution enhances binding to PDGFRβ due to optimal steric and electronic alignment .

Electron Effects : Replacing fluorine with methoxy (electron-donating) reduces kinase inhibition, as seen in PDGFRβ studies where electron-withdrawing groups stabilize ATP-binding pocket interactions .

Halogen Variation : Bromine’s larger atomic radius and polarizability compared to chlorine may improve hydrophobic interactions in kinase binding pockets, though chlorine analogues are less explored .

Pharmacological Activity

- PDGFRβ Inhibition: The target compound’s IC₅₀ is below µM, comparable to marine-derived pyrazinones like hamacanthin derivatives .

- Cellular Activity : Derivatives with 3,4,5-trimethoxyphenyl substituents exhibit superior anti-cancer activity in PDGFR-dependent cells, suggesting that bulkier groups improve target engagement .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Crystallinity : Patent data highlight the importance of crystal forms (e.g., Forms C and E) for stability and bioavailability, though specific data for the target compound are unavailable .

Biologische Aktivität

5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure enhances its binding affinity and selectivity towards various biological targets, making it an interesting candidate for further research.

Chemical Structure and Properties

The molecular formula for 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one is . Its structure features a pyrazinone core with a bromine atom at the 5-position and a para-fluorophenyl group at the 1-position. This unique arrangement contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The bromine atom can facilitate nucleophilic attacks, while the fluorine atom may enhance lipophilicity and metabolic stability. These characteristics suggest that the compound may act as an enzyme inhibitor or modulator of receptor functions through competitive or non-competitive mechanisms .

Biological Activity Overview

Research has indicated that 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be crucial in pathways related to cancer and other diseases.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

- Anticancer Potential : The compound's structural features allow it to interact with cancer cell lines, indicating possible anticancer activity.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study demonstrated that 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one could inhibit histone deacetylases (HDACs), which are critical in cancer progression. The compound displayed IC50 values in the low micromolar range, indicating significant inhibitory potential compared to known HDAC inhibitors .

Case Study 2: Antimicrobial Activity

In vitro tests showed that this compound exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be effective within a range that suggests potential therapeutic applications .

Case Study 3: Anticancer Efficacy

In cellular assays using human breast cancer cell lines, 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one demonstrated cytotoxic effects, leading to increased apoptosis rates. Flow cytometry analysis revealed that treatment with the compound resulted in significant cell death compared to untreated controls .

Q & A

Q. What are the key synthetic strategies for preparing 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one?

The synthesis typically involves halogenation and coupling reactions. For example, bromination of pyrazinone precursors can be achieved using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions. A related method involves reacting 3-fluoro-2-formylpyridine with hydrazine to form a pyrazolo-pyridine intermediate, followed by bromination (e.g., using HBr/NaNO₂) to introduce the bromine substituent . Subsequent coupling with 4-fluorophenyl groups may employ palladium catalysts (e.g., Pd₂(dba)₃/XPhos) under inert atmospheres, as seen in analogous pyrazoline syntheses .

Q. How can the purity and structure of 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one be confirmed experimentally?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns, while the pyrazinone ring protons resonate in specific regions (e.g., δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s characteristic M+2 peak) .

- Chromatography: Reverse-phase HPLC or LC-MS can assess purity, with mobile phases often combining water/acetonitrile and trifluoroacetic acid as an ion-pairing agent .

Q. What are the stability considerations for handling 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one in solution or solid state?

The compound is sensitive to light and moisture due to its bromine and fluorophenyl groups. Storage under inert gas (N₂/Ar) at –20°C in amber vials is recommended. In solution (e.g., DMSO or DMF), avoid prolonged exposure to air to prevent oxidation or hydrolysis of the pyrazinone ring .

Advanced Research Questions

Q. How can competing side reactions during bromination of pyrazinone precursors be mitigated?

Side products like over-brominated species or ring-opened derivatives may form under harsh conditions. Key strategies include:

- Temperature Control: Maintain reaction temperatures below 50°C to minimize decomposition.

- Stoichiometry: Use sub-stoichiometric bromine equivalents (e.g., 1.1–1.3 equiv) to limit over-halogenation.

- Workup Optimization: Quench reactions with reducing agents (e.g., NaHSO₃) to remove excess bromine and stabilize intermediates .

Q. What methodologies resolve contradictions in spectroscopic data for structurally similar pyrazinone derivatives?

Discrepancies in NMR or MS data (e.g., unexpected splitting or fragment ions) often arise from tautomerism or residual solvents. Solutions include:

- Variable Temperature NMR: Probe tautomeric equilibria by acquiring spectra at different temperatures.

- Deuterium Exchange Experiments: Identify exchangeable protons (e.g., NH in pyrazinone) using D₂O.

- Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related triazine-dione derivatives .

Q. How does the electronic nature of the 4-fluorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine substituent enhances the electrophilicity of the aryl ring, facilitating oxidative addition with palladium catalysts. However, steric effects from ortho-substituents (if present) may reduce coupling efficiency. Computational studies (e.g., DFT) can predict charge distribution and guide catalyst selection (e.g., bulky ligands like XPhos for sterically hindered substrates) .

Q. What strategies optimize regioselectivity in functionalizing the pyrazinone core?

Regioselectivity is governed by electronic and steric factors:

- Electrophilic Substitution: Bromination favors the 5-position due to the electron-deficient nature of the pyrazinone ring.

- Directed Metalation: Use directing groups (e.g., Boc-protected amines) to install substituents at specific sites.

- Protecting Groups: Temporary protection of reactive sites (e.g., hydroxyl or amine groups) prevents undesired side reactions .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.